Monosodium L-aspartate is a sodium salt of the amino acid L-aspartic acid, commonly used as a flavor enhancer in food products. It is often found in processed foods and is known for its ability to enhance the umami taste, similar to monosodium glutamate. This compound is classified as a food additive and is recognized for its safety by various health authorities when consumed within recommended limits.
Monosodium L-aspartate can be derived from natural sources, primarily through the fermentation of carbohydrates using specific strains of bacteria. The primary source of L-aspartic acid itself is protein-rich foods such as meat, fish, eggs, dairy products, and certain plant-based sources like legumes and nuts.
Monosodium L-aspartate falls under the category of flavor enhancers and food additives. It is classified by the Food and Drug Administration as Generally Recognized As Safe (GRAS) when used in appropriate amounts. The International Organization for Standardization also recognizes it under food additive codes.
Monosodium L-aspartate can be synthesized through several methods:
The fermentation process typically involves:
In chemical synthesis, the reaction can be represented as follows:
Monosodium L-aspartate has a molecular formula of . Its structure consists of an aspartate moiety with a sodium ion associated with one of the carboxyl groups.
Monosodium L-aspartate can participate in various chemical reactions, primarily involving:
The hydrolysis reaction can be represented as follows:
The mechanism through which monosodium L-aspartate enhances flavor involves:
Relevant analyses indicate that monosodium L-aspartate remains stable during cooking processes commonly used in food preparation.
Monosodium L-aspartate is primarily used in:
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